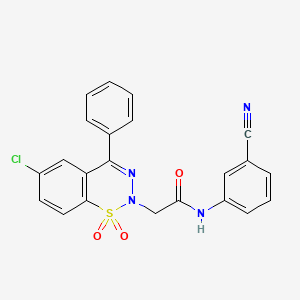
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C22H15ClN4O3S and its molecular weight is 450.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide is a member of the benzothiadiazine family, characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available literature.
Molecular Characteristics
- Molecular Formula : C21H15ClN3O3S
- Molecular Weight : 443.88 g/mol
- CAS Number : 1031669-79-0
The compound features a benzothiadiazine core with various functional groups, including a chloro group and an acetamide moiety. These structural elements are crucial for its biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClN3O3S |
| Molecular Weight | 443.88 g/mol |
| CAS Number | 1031669-79-0 |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds related to benzothiadiazines have shown significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating promising inhibitory effects .
- Anticancer Potential : Some benzothiadiazine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of halogen substitutions may enhance the binding affinity to cancer-related targets .
- Anti-inflammatory Effects : Preliminary studies suggest that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions .
Antimicrobial Efficacy
A study conducted by researchers at Egyptian universities evaluated the antimicrobial activity of several benzothiadiazine derivatives, including those structurally similar to our compound. The results indicated substantial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
Anticancer Activity
In vitro studies have shown that benzothiadiazine derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the micromolar range against various cancer types .
The biological activity of this compound is hypothesized to be mediated through:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Receptor Binding : Its structural configuration allows for potential interactions with various biological receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of Benzothiadiazine Core : Initial reactions to form the benzothiadiazine structure.
- Halogenation : Introducing the chloro group through electrophilic aromatic substitution.
- Acetamide Formation : Coupling with acetamide derivatives to yield the final product.
Eigenschaften
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S/c23-17-9-10-20-19(12-17)22(16-6-2-1-3-7-16)26-27(31(20,29)30)14-21(28)25-18-8-4-5-15(11-18)13-24/h1-12H,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHMCBRBBLJLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














